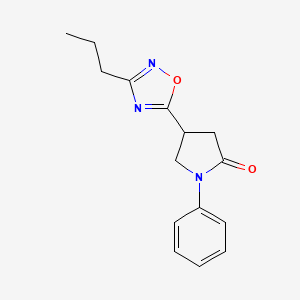

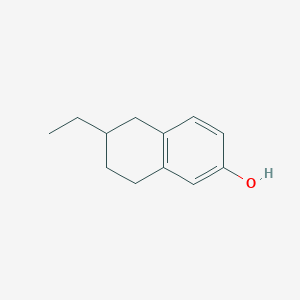

1-Phenyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-Phenyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their biological potential and are used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of semi/thio carbazides and sodium acetate in water, followed by the addition of aldehydes in methanol at room temperature . The resulting Schiff’s bases are then treated with a mixture of triethylamine and chloroacetylchloride to produce the final product .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been studied using techniques like 1H and 13C NMR, as well as X-ray diffraction (XRD) analysis .Applications De Recherche Scientifique

Anticancer Potential

Research has identified derivatives of 1,2,4-oxadiazole, similar to 1-Phenyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, as potential anticancer agents. Specifically, a study highlighted the discovery of apoptosis inducers within the 1,2,4-oxadiazole class that have shown activity against breast and colorectal cancer cell lines. This is attributed to their ability to induce cell cycle arrest and apoptosis through the targeting of specific molecular pathways, including interactions with IGF II receptor binding proteins (Zhang et al., 2005).

Optoelectronic Properties

Derivatives of 1,2,4-oxadiazole have been studied for their optoelectronic properties. A comprehensive study focused on electron-donor and -acceptor groups within oxadiazole derivatives, revealing their potential in light harvesting and charge transfer applications. This research suggests that this compound could possess significant optoelectronic capabilities useful for various technological applications (Joshi & Ramachandran, 2017).

Antimicrobial and Antifungal Activity

Studies on fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs have shown significant antimicrobial and antifungal activities. Such research indicates the broader antimicrobial potential of 1,2,4-oxadiazole derivatives, including this compound, highlighting their potential use in developing new antimicrobial agents (Desai et al., 2016).

Electronic Material Development

Another application area is in the development of phosphorescent organic light-emitting diodes (OLEDs). Oxadiazole derivatives have been utilized as electron-transporting and exciton-blocking materials, enhancing the efficiency and stability of OLED devices. This suggests that this compound could contribute to advancements in OLED technology, offering potential improvements in device performance (Shih et al., 2015).

Polymorphism and Crystal Engineering

The study of polymorphism in 1,2,4-oxadiazole derivatives has provided insights into the structural variations and intermolecular interactions that can influence the physical properties and stability of these compounds. Such research can aid in the design and development of new materials with tailored properties for specific applications (Shishkina et al., 2019).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also target similar pathways or organisms.

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Given the anti-infective activities associated with 1,2,4-oxadiazoles , it’s possible that this compound may interfere with the biochemical pathways of infectious organisms, leading to their inhibition or death.

Result of Action

Given the anti-infective activities associated with 1,2,4-oxadiazoles , it’s plausible that this compound may exert its effects by inhibiting the growth or activity of infectious organisms.

Analyse Biochimique

Biochemical Properties

It is known that oxadiazole derivatives have shown promising anti-inflammatory and anti-neuroinflammatory activities

Cellular Effects

Preliminary studies suggest that similar compounds may have anti-inflammatory effects, potentially influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

1-phenyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-2-6-13-16-15(20-17-13)11-9-14(19)18(10-11)12-7-4-3-5-8-12/h3-5,7-8,11H,2,6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQMBBSCCUQWTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2881700.png)

![8-(3,5-Dimethylpyrazolyl)-1-[(4-methoxyphenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2881703.png)

![Methyl 2-(3-{[2-(methoxycarbonyl)phenyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)thiophene-3-carboxylate](/img/structure/B2881705.png)

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide hydrochloride](/img/structure/B2881714.png)

![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2881717.png)

![3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2881719.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2881721.png)